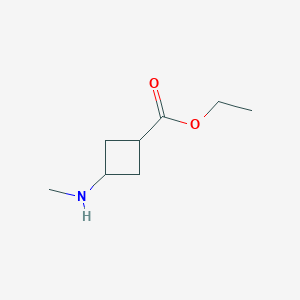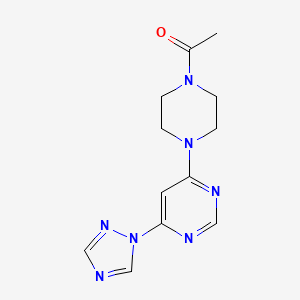
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities, including anticancer, antifungal, and antibacterial properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of primary amines, carboxylic acids, and isocyanates . The structures of these compounds are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The IR absorption spectra often show signals for C=O groups, and the 1H-NMR spectrum shows peaks assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions, including alkylation, acylation, and substitution reactions .Physical And Chemical Properties Analysis
1,2,4-Triazole derivatives typically have good thermal stability. The exact physical and chemical properties can vary depending on the specific substituents on the triazole ring .Applications De Recherche Scientifique
Anticancer Agents
1,2,4-triazole derivatives, including those similar to the compound , have been studied for their potential as anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these derivatives have demonstrated selectivity against normal and cancerous cell lines, which is a desirable characteristic in the development of anticancer drugs .
Synthesis of Heterocyclic Compounds
The 1,2,4-triazole ring is a significant component in the synthesis of heterocyclic compounds . These compounds are important in medicinal chemistry due to their ability to form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .
Development of New Synthetic Methods
The 1,2,4-triazole ring is also used in the development of new synthetic methods . For example, a metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines has been achieved under oxidative conditions . This process involves a cascade C-H functionalization, double C-N bonds formation, and oxidative aromatization sequence .
Catalysts in Chemical Reactions
1,2,4-triazole derivatives can act as catalysts in certain chemical reactions . For instance, a copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole derivatives have been studied extensively for their anticancer properties . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Mode of Action
It’s known that some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can interact with various biochemical pathways involved in cell proliferation and apoptosis, which are crucial in cancer development and progression .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxic activity against various cancer cell lines . . This suggests that these compounds might have a selective action on cancer cells.
Action Environment
Various internal and external factors can influence the action of anticancer drugs, including genetics, viruses, diet, and smoking .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-10(20)17-2-4-18(5-3-17)11-6-12(15-8-14-11)19-9-13-7-16-19/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEOYMILTOVGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2876402.png)
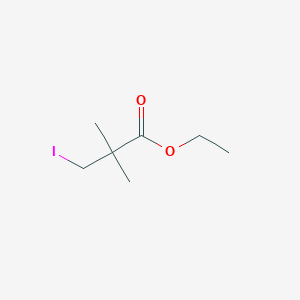
![N-(4-bromophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2876406.png)
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B2876407.png)
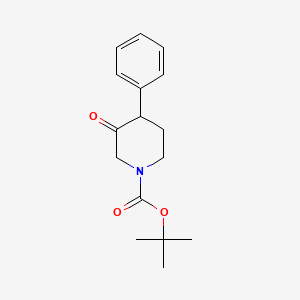
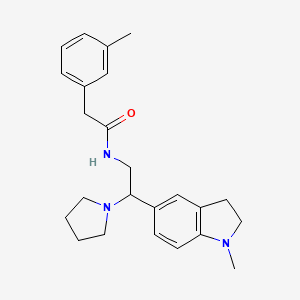
![2-{4-[3-(Trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}benzoic acid](/img/structure/B2876411.png)
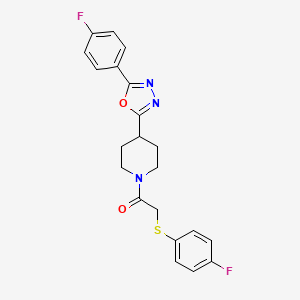
![((3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl)dimethanamine](/img/structure/B2876413.png)
![8'-chloro-1-(3,5-dimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2876414.png)
![3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2876419.png)
